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molecular formula C16H20BrNO4 B8696924 2-tert-butyl 1-methyl 5-bromo-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

2-tert-butyl 1-methyl 5-bromo-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate

Cat. No. B8696924
M. Wt: 370.24 g/mol
InChI Key: PIXNYFXSANOPCZ-UHFFFAOYSA-N
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Patent
US09315519B2

Procedure details

To a solution of Intermediate 4B (5.0 g, 13.50 mmol) in THF (60 mL)/MeOH (60 mL) was added 1N NaOH (40.5 ml, 40.5 mmol). After 24 h, the reaction mixture was concentrated and the remaining aqueous layer cooled to 0° C. and the pH was adjusted to 5 using 1.0N HCl solution. The solution was extracted with EtOAc (3×75 mL). The combined organic extracts were washed with brine, dried (MgSO4), filtered, and concentrated to give 4.75 g (99%) of Intermediate 4 as a white solid. 1H NMR (500 MHz, DMSO-d6) δ 7.55 (dd, J=17.2, 7.8 Hz, 2H), 7.20 (t, J=7.8 Hz, 1H), 5.49-5.32 (m, 1H), 3.86-3.73 (m, 1H), 3.59-3.48 (m, 1H), 2.92-2.74 (m, 2H), 1.42 (d, J=12.9 Hz, 9H) ppm. MS (ESI) m/z: 255.9 (M+H-tBoc)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:7]2[C:12]([O:14]C)=[O:13].CO.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:7]2[C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C2CCN(C(C2=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
Quantity
40.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×75 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C2CCN(C(C2=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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